Methyl 2-amino-4-bromo-6-methylbenzoate
Description
Methyl 2-amino-4-bromo-6-methylbenzoate is an aromatic ester featuring an amino (-NH₂) group at position 2, a bromine atom at position 4, and a methyl (-CH₃) group at position 6 of the benzene ring. Its molecular formula is C₉H₉BrNO₂, with a calculated molecular weight of 243.08 g/mol. This compound is of interest in organic synthesis due to its multifunctional substituents, which enable diverse reactivity, including nucleophilic substitution and hydrogen bonding.
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
methyl 2-amino-4-bromo-6-methylbenzoate |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3 |
InChI Key |
CBAOMJIFYQHHIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-bromo-6-methylbenzoate typically involves the bromination of methyl 2-amino-6-methylbenzoate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity and yield of the final product, such as recrystallization and chromatography techniques .
Types of Reactions:
Substitution Reactions: The amino group on the benzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Coupling Reactions: The bromine atom allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, sulfuric acid (H2SO4) for sulfonation.
Major Products:
Nitration: Methyl 2-amino-4-bromo-6-methyl-3-nitrobenzoate.
Reduction: Methyl 2-amino-4-bromo-6-methylbenzylamine.
Scientific Research Applications
Methyl 2-amino-4-bromo-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-bromo-6-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and amino group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs Identified in Evidence
Two closely related compounds are highlighted in the evidence:
- Methyl 4-bromo-2-chloro-6-methylbenzoate (): Features a chloro (-Cl) group at position 2 instead of amino .
- Methyl 4-bromo-2-hydroxy-6-methylbenzoate (): Substitutes the amino group with a hydroxyl (-OH) at position 2 .
Comparative Analysis
Table 1: Structural and Physical Properties
Key Differences and Implications
Substituent Effects on Reactivity: Amino Group (Target Compound): The electron-donating -NH₂ group enhances nucleophilic reactivity at position 2, making it suitable for coupling reactions (e.g., amide bond formation). It also increases solubility in polar solvents due to hydrogen bonding. Chloro Group (): The electron-withdrawing -Cl group reduces electron density at position 2, favoring electrophilic aromatic substitution (e.g., nitration). The higher molecular weight (263.52 g/mol) compared to the target compound may influence crystallization behavior . Hydroxy Group (): The -OH group enables strong hydrogen bonding and acidity (pKa ~10), making it reactive in ester hydrolysis or alkylation. Its molecular weight (245.07 g/mol) is closer to the target compound, suggesting similar volatility .
Physical Properties: The amino derivative is expected to exhibit higher melting points than the chloro or hydroxy analogs due to intermolecular hydrogen bonding. The chloro-substituted compound () likely has lower solubility in aqueous media compared to the amino or hydroxy derivatives.
Synthetic Applications: The target compound’s amino group is advantageous in drug synthesis (e.g., as a precursor for heterocycles). The chloro analog () may serve as an intermediate in agrochemicals, where halogenated aromatics are common. The hydroxy derivative () could act as a substrate for esterase enzymes or polymer crosslinking.
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